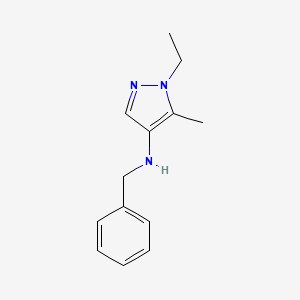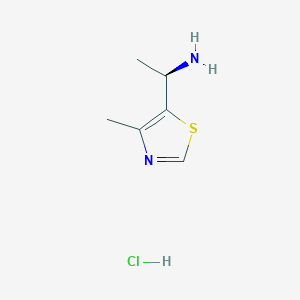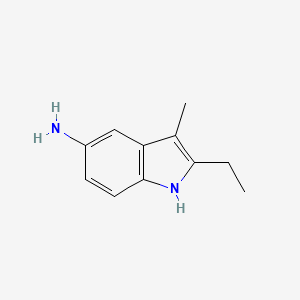![molecular formula C16H21N3 B11732140 benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732140.png)
benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that belongs to the class of amines. It features a benzyl group attached to a pyrazole ring, which is further substituted with a cyclopentyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine can be synthesized through organic synthesis methods. One common approach involves the reaction of benzylamine with a cyclopentyl-substituted pyrazole derivative under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or methanol, and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The benzyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .
Aplicaciones Científicas De Investigación
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- N-((1-Benzyl-1H-pyrazol-4-yl)methyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Uniqueness
Benzyl[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group on the pyrazole ring differentiates it from other similar compounds, potentially enhancing its stability and reactivity .
Propiedades
Fórmula molecular |
C16H21N3 |
|---|---|
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C16H21N3/c1-2-6-14(7-3-1)10-17-11-15-12-18-19(13-15)16-8-4-5-9-16/h1-3,6-7,12-13,16-17H,4-5,8-11H2 |
Clave InChI |
SGVDIHWBVZNFRY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=C(C=N2)CNCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)
amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)


![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732100.png)



![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11732114.png)
![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
![2-(3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732116.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732121.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732129.png)

